molecular formula C15H19N3O3 B3811914 8-methoxy-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one

8-methoxy-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one

Cat. No.: B3811914
M. Wt: 289.33 g/mol
InChI Key: YOZQDFKMUMNYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazoline family. It has gained significant attention from researchers due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a decrease in the activity of these enzymes and proteins, which in turn leads to the desired biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-methoxy-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is its versatility. It can be used in a wide range of experiments and assays due to its ability to interact with various proteins and enzymes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 8-methoxy-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in the body. Finally, there is a need for more studies to evaluate its safety and toxicity profile.
In conclusion, this compound is a synthetic compound that has gained significant attention from researchers due to its potential applications in various fields. Its versatility, potential as a drug candidate, and ability to interact with various proteins and enzymes make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action, identify its potential targets in the body, and evaluate its safety and toxicity profile.

Scientific Research Applications

8-methoxy-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields. In biochemistry, it has been used as a tool to study the interactions between proteins and small molecules. In pharmacology, it has been tested for its potential as a drug candidate for the treatment of cancer and other diseases. In medicine, it has been studied for its potential as an anti-inflammatory and analgesic agent.

Properties

IUPAC Name

8-methoxy-3-(2-morpholin-4-ylethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-13-4-2-3-12-14(13)16-11-18(15(12)19)6-5-17-7-9-21-10-8-17/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZQDFKMUMNYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CN(C2=O)CCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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